![molecular formula C18H24ClNO B4894445 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness community as a performance-enhancing drug. In
作用机制
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine increases the uptake and utilization of fatty acids by skeletal muscle, leading to increased endurance and fat burning. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In animal models, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been shown to increase endurance by up to 70% and reduce body fat by up to 50%. It has also been found to improve lipid profile, reduce inflammation, and increase insulin sensitivity. In human studies, it has been found to improve lipid profile, decrease insulin resistance, and increase HDL cholesterol levels. However, the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health are not yet fully understood.
实验室实验的优点和局限性
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, its potential toxicity and long-term effects on human health are a limitation, and caution should be exercised when using it in lab experiments.
未来方向
There are several future directions for research on 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine. One area of interest is its potential role in cancer prevention and treatment, as it has been found to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health and to develop safer and more effective PPARδ agonists.
合成方法
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine can be synthesized through a multi-step process involving the reaction of 4-chloro-1-naphthol with diethylamine, followed by the reaction of the resulting product with 1-bromobutane. The final product is then purified through column chromatography. The synthesis method has been described in detail in several research papers.
科学研究应用
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and increase endurance in animal models. In human studies, it has been found to improve lipid profile and decrease insulin resistance. 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has also been investigated for its potential role in cancer prevention and treatment, as well as in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c1-3-20(4-2)13-7-8-14-21-18-12-11-17(19)15-9-5-6-10-16(15)18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPMYSYIWTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)
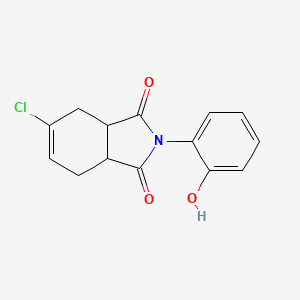
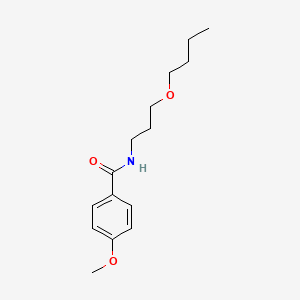
![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)
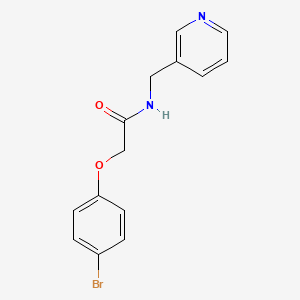
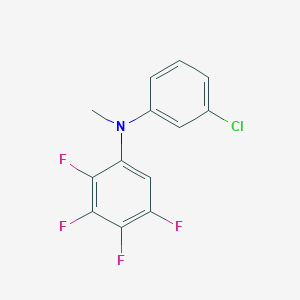
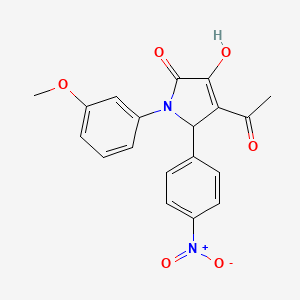
![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)